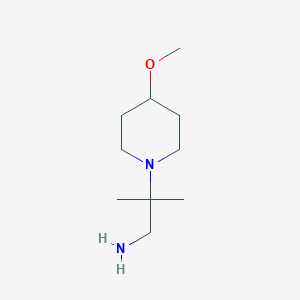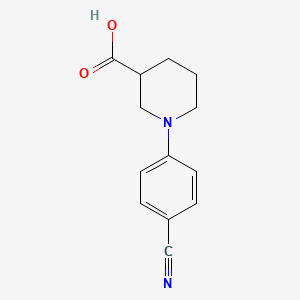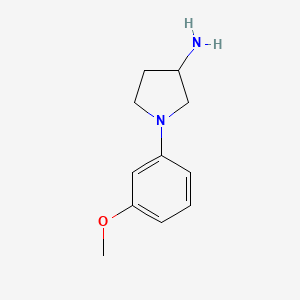![molecular formula C17H15N3O3 B1454128 4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid CAS No. 1170867-73-8](/img/structure/B1454128.png)
4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid
Overview
Description
4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
The pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the individual’s physiological conditions .
The results of the compound’s action can vary widely, depending on its specific targets and the pathways it affects. For instance, some compounds might induce cell death in cancer cells, while others might inhibit inflammation or oxidative stress .
Environmental factors, such as temperature, pH, and the presence of other substances, can also influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The compound inhibits AchE activity, which can affect nerve impulse transmission. Additionally, it has been observed to interact with reactive oxygen species (ROS) such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite, influencing oxidative stress levels in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of acetylcholinesterase, leading to changes in nerve impulse transmission and potentially causing behavioral changes and body movement impairments . Furthermore, it impacts oxidative stress levels by interacting with reactive oxygen species, which can lead to cellular damage and alterations in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting nerve impulse transmission. Additionally, the compound interacts with reactive oxygen species, influencing oxidative stress levels and potentially leading to cellular damage . These interactions highlight the compound’s role in modulating enzyme activity and oxidative stress.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been shown to have a stable inhibitory effect on acetylcholinesterase over time . Its impact on oxidative stress levels and cellular function may vary depending on the duration of exposure and experimental conditions. Long-term studies have indicated that the compound does not significantly affect malondialdehyde (MDA) concentrations, a common biomarker for oxidative injury .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits a neuroprotective effect by inhibiting acetylcholinesterase activity without causing significant toxicity . At higher doses, it may lead to adverse effects such as behavioral changes, body movement impairments, and reduced survival rates . These findings highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and reactive oxygen species, influencing metabolic flux and metabolite levels . The compound’s impact on oxidative stress levels can lead to changes in lipid peroxidation and the formation of secondary products such as malondialdehyde (MDA) . These interactions highlight the compound’s role in modulating metabolic pathways and oxidative stress.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its pharmacokinetics. The compound is transported across cell membranes and distributed within various tissues, including the brain . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific compartments . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is localized in specific cellular compartments, including the endoplasmic reticulum (ER) and mitochondria . Targeting signals and post-translational modifications direct the compound to these compartments, where it exerts its effects on enzyme activity and oxidative stress levels . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
4-(3-oxo-4-propylpyrido[2,3-b]pyrazin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-10-20-15-13(4-3-9-18-15)19-14(16(20)21)11-5-7-12(8-6-11)17(22)23/h3-9H,2,10H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRUDBYGHPIHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=N2)N=C(C1=O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)

![(Prop-2-en-1-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B1454050.png)

![4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1454054.png)




![1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1454063.png)




